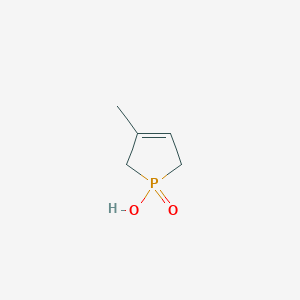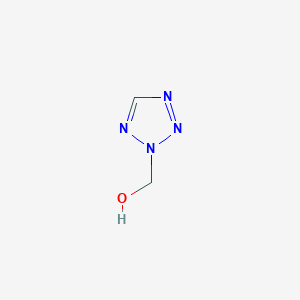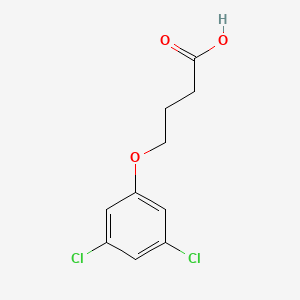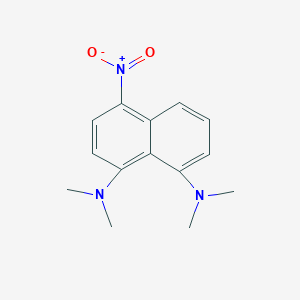
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a benzyloxy group attached to a propanoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(Benzyloxy)-2-methylpropanoyl chloride typically involves the reaction of (2R)-3-(Benzyloxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(2R)-3-(Benzyloxy)-2-methylpropanoic acid+SOCl2→(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and large-scale synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and water. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the benzyloxy group.
Alcohols: Produced by reduction of the acyl chloride group.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-3-(Benzyloxy)-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and modification reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-3-(Benzyloxy)-2-methylpropanoic acid
- (2R)-3-(Benzyloxy)-2-methylpropanol
- (2R)-3-(Benzyloxy)-2-methylpropylamine
Uniqueness
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride is unique due to its high reactivity as an acylating agent, making it valuable in organic synthesis. Its ability to form stable derivatives with various nucleophiles sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
84801-99-0 |
|---|---|
Molekularformel |
C11H13ClO2 |
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
(2R)-2-methyl-3-phenylmethoxypropanoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
QPGUOENMCWIDBN-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](COCC1=CC=CC=C1)C(=O)Cl |
Kanonische SMILES |
CC(COCC1=CC=CC=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)




![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)
